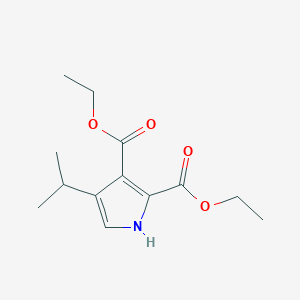
N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes two butan-2-yl groups and one prop-2-en-1-yl group attached to a benzene ring with two amine groups at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can be achieved through a multi-step organic synthesis process. One possible route involves the alkylation of benzene-1,4-diamine with butan-2-yl halides and prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, allowing them to react with the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
N~1~,N~4~-Di(butan-2-yl)benzene-1,4-diamine: Lacks the prop-2-en-1-yl group.
N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-diamine: Lacks the butan-2-yl groups.
N~1~,N~4~-Di(butan-2-yl)-N~1~-(methyl)benzene-1,4-diamine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The unique combination of butan-2-yl and prop-2-en-1-yl groups in “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
特性
CAS番号 |
185100-34-9 |
|---|---|
分子式 |
C17H28N2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-N,4-N-di(butan-2-yl)-4-N-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H28N2/c1-6-13-19(15(5)8-3)17-11-9-16(10-12-17)18-14(4)7-2/h6,9-12,14-15,18H,1,7-8,13H2,2-5H3 |
InChIキー |
IDZXEOBJMSVCPV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=CC=C(C=C1)N(CC=C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


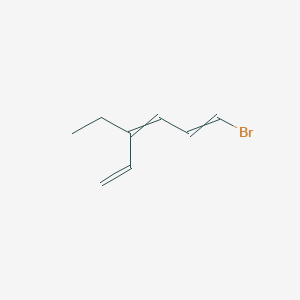
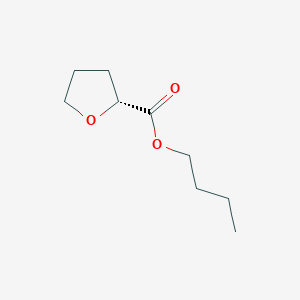
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
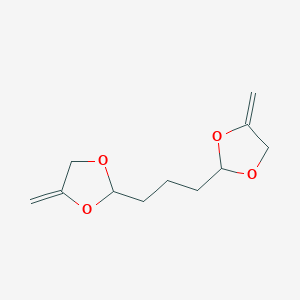
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

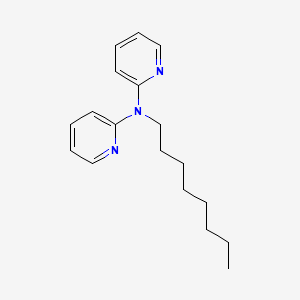
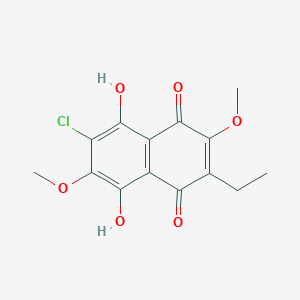
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)

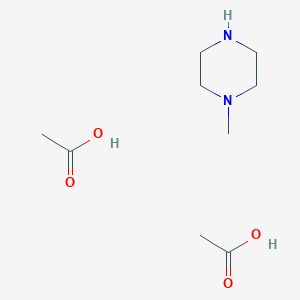
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

